molecular formula C13H10F2N6OS B2898807 1-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-3-(thiophen-2-yl)urea CAS No. 941965-14-6

1-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-3-(thiophen-2-yl)urea

Cat. No. B2898807
CAS RN: 941965-14-6
M. Wt: 336.32
InChI Key: LUZYWOLTABZEOB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-3-(thiophen-2-yl)urea is a chemical compound that has been widely studied for its potential use in scientific research. This compound is also known as DTA-1 and has been found to have several interesting properties that make it useful in various research applications.

Mechanism of Action

DTA-1 works by binding to a specific receptor on the surface of iNKT cells called the T cell receptor. This binding activates the iNKT cells and leads to the production of cytokines, which are important signaling molecules that help to coordinate the immune response.
Biochemical and Physiological Effects:
The activation of iNKT cells by DTA-1 has several biochemical and physiological effects. These include the production of cytokines such as interferon-gamma and interleukin-4, which help to stimulate the immune response. DTA-1 has also been found to have anti-tumor effects and can be used to treat various types of cancer.

Advantages and Limitations for Lab Experiments

One of the main advantages of using DTA-1 in lab experiments is its ability to activate iNKT cells in a specific and controlled manner. This makes it a useful tool for studying the immune response and for developing new immunotherapies. However, one limitation of using DTA-1 is that it can be difficult to synthesize and purify, which can make it expensive and time-consuming to work with.

Future Directions

There are several potential future directions for research involving DTA-1. One area of interest is the development of new immunotherapies that use DTA-1 to activate iNKT cells and boost the immune response against cancer and other diseases. Another area of research is the study of the mechanism of action of DTA-1 and how it interacts with the immune system. Finally, there is also interest in developing new synthetic methods for DTA-1 that are more efficient and cost-effective.

Synthesis Methods

The synthesis of 1-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-3-(thiophen-2-yl)urea involves the reaction of 3,4-difluoroaniline with sodium azide to form 3,4-difluoroanilide. This intermediate is then reacted with chloroacetonitrile to form 3,4-difluoro-N-(chloromethyl)benzamide. The final step involves the reaction of this intermediate with thiophene-2-carboxylic acid to form the desired product.

Scientific Research Applications

DTA-1 has been found to have several potential applications in scientific research. One of the most interesting uses of this compound is in the study of the immune system. DTA-1 has been shown to activate a specific type of T cell called invariant natural killer T (iNKT) cells. These cells play an important role in the immune response and can be used to fight infections and cancers.

properties

IUPAC Name

1-[[1-(3,4-difluorophenyl)tetrazol-5-yl]methyl]-3-thiophen-2-ylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10F2N6OS/c14-9-4-3-8(6-10(9)15)21-11(18-19-20-21)7-16-13(22)17-12-2-1-5-23-12/h1-6H,7H2,(H2,16,17,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUZYWOLTABZEOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)NC(=O)NCC2=NN=NN2C3=CC(=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10F2N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-3-(thiophen-2-yl)urea

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